molecular formula C9H4Br2O3 B1378551 2,3-Bromo-5-benzofurancarboxylic acid CAS No. 1427504-83-3

2,3-Bromo-5-benzofurancarboxylic acid

Cat. No.: B1378551
CAS No.: 1427504-83-3
M. Wt: 319.93 g/mol
InChI Key: AKPGBERPWWKCTQ-UHFFFAOYSA-N
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Description

2,3-Bromo-5-benzofurancarboxylic acid is a chemical compound that belongs to the class of benzofuran carboxylic acids. It is characterized by the presence of a bromine atom at the 2 and 3 positions of the benzofuran ring and a carboxylic acid group at the 5 position. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bromo-5-benzofurancarboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of benzofuran derivatives followed by carboxylation. The reaction conditions typically include the use of bromine or bromine-containing reagents in the presence of a catalyst. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Bromo-5-benzofurancarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include substituted benzofuran derivatives, oxidized products, and reduced alcohol derivatives .

Scientific Research Applications

2,3-Bromo-5-benzofurancarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and developing new drugs.

    Medicine: Its potential anti-tumor and antibacterial properties are explored for therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-Bromo-5-benzofurancarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the carboxylic acid group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydrobenzofuran-2-carboxylic acid
  • Benzothiophene carboxylic acids
  • Other brominated benzofuran derivatives

Uniqueness

2,3-Bromo-5-benzofurancarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dibromo-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2O3/c10-7-5-3-4(9(12)13)1-2-6(5)14-8(7)11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPGBERPWWKCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=C(O2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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